Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate
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Overview
Description
Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate: is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexane and is characterized by the presence of an ethyl ester group, a ketone group, and two methyl groups on the cyclohexane ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 5,5-dimethyl-2-oxocyclohexanecarboxylic acid.
Reduction: Formation of 5,5-dimethyl-2-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: Lacks the two methyl groups on the cyclohexane ring.
Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the two methyl groups on the cyclohexane ring, which influence its reactivity and properties. This structural uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
ethyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-4-14-10(13)8-7-11(2,3)6-5-9(8)12/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUTWTUCSYNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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